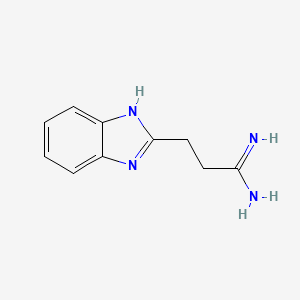

3-(1H-benzimidazol-2-yl)propanimidamide

Description

Properties

IUPAC Name |

3-(1H-benzimidazol-2-yl)propanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-9(12)5-6-10-13-7-3-1-2-4-8(7)14-10/h1-4H,5-6H2,(H3,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSXORPZLJBCISB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCC(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with serine/threonine-protein kinases, which play a crucial role in various cellular processes, including cell cycle control and DNA repair.

Biochemical Analysis

Biochemical Properties

3-(1H-benzimidazol-2-yl)propanimidamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to specific protein sites .

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting cell growth and differentiation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It may bind to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, further influencing cellular functions. The compound’s interaction with enzymes and proteins is crucial for its biochemical activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its activity. Long-term studies have shown that it can have lasting effects on cellular function, even after the compound has been metabolized .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, while higher doses can lead to toxicity or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic state of the cell, affecting energy production and other vital processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. This distribution is crucial for its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with other biomolecules and its overall biochemical activity .

Biological Activity

3-(1H-benzimidazol-2-yl)propanimidamide is a benzimidazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structure, which contributes to its pharmacological properties, making it a subject of extensive research. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Overview of Benzimidazole Derivatives

Benzimidazole compounds are known for their broad-spectrum pharmacological properties. They have been identified as effective agents against various diseases, including cancer, infections, and inflammatory conditions. The structural diversity among benzimidazole derivatives allows for the exploration of numerous biological activities and therapeutic applications .

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Enzyme Inhibition : This compound may inhibit key enzymes involved in disease pathways, leading to reduced cellular proliferation and inflammation.

- Receptor Modulation : It can interact with various receptors, influencing cellular signaling pathways that regulate growth and apoptosis.

- Cell Cycle Arrest : Similar compounds have shown the ability to arrest the cell cycle in cancer cells, preventing further proliferation .

Biological Activities

The biological activities of this compound can be categorized as follows:

Anticancer Activity

Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have demonstrated that certain benzimidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .

Antimicrobial Properties

Benzimidazole derivatives have shown promising antimicrobial activity against a range of pathogens. The compound's ability to disrupt microbial cell membranes and inhibit essential metabolic processes contributes to its effectiveness against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. By modulating inflammatory pathways and reducing cytokine production, this compound could potentially be used in treating inflammatory diseases .

Case Studies

Several studies highlight the biological activity of benzimidazole derivatives similar to this compound:

- Immunomodulatory Effects : A study on a related benzimidazole derivative showed that it inhibited T cell proliferation by targeting H+/K+-ATPases, leading to intracellular acidification. This suggests potential applications in immunotherapy .

- Antimicrobial Activity : Research has shown that various benzimidazole derivatives exhibit significant antimicrobial activity against strains such as Staphylococcus aureus and Escherichia coli. These findings support the potential use of this compound in treating infections .

Research Findings Summary Table

Comparison with Similar Compounds

Structural Modifications and Functional Groups

Table 1: Key Structural Features and Functional Groups

Key Observations :

- Amidine vs.

- Carboxylic Acid Derivatives : Compounds like 3a–3c () exhibit pH-dependent cyclization, which modulates their bioavailability compared to the stable amidine group in the target compound .

- Chalcone Hybrids : BZC-1 () demonstrates that conjugation of benzimidazole with a chalcone scaffold drastically enhances nematicidal activity, suggesting that hybrid architectures could amplify the bioactivity of this compound .

Critical Analysis :

- Antimicrobial Potential: The guanidine derivative () shows strong binding to MRSA PBP2A, suggesting that this compound’s amidine group could similarly target bacterial enzymes but with altered pharmacokinetics .

- Anticancer Activity : Methoxymethyl-substituted pyrazolopyridines () highlight the importance of substituent positioning on the benzimidazole ring for enhancing potency, a strategy applicable to optimizing the target compound .

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(1H-benzimidazol-2-yl)propanimidamide typically involves:

- Formation of the benzimidazole ring system.

- Introduction of the propanimidamide side chain.

- Purification and conversion to stable salt forms if necessary.

The benzimidazole nucleus is often constructed via condensation reactions involving o-phenylenediamine derivatives and carboxylic acid derivatives or their equivalents. The amidine (propanimidamide) group is introduced through amidination reactions or by conversion of nitrile precursors.

Benzimidazole Core Formation

One common approach is the condensation of o-phenylenediamine with carboxylic acid derivatives or aldehydes under acidic or dehydrating conditions. According to a patent on benzimidazole derivatives, the preparation can be conducted using low-cost starting materials and bases such as potassium tert-butoxide, sodium ethoxide, or sodium methoxide in solvents like methanol or ethanol at mild temperatures (50–55°C) to achieve high yields without hazardous reagents.

2.2 Catalytic and Non-Catalytic Methods

- Pd(II)-catalyzed reactions have been reported for benzimidazole formation, including sulfur(0)-induced cyclization, which can be adapted for similar benzimidazole derivatives.

- Alternative methods avoid catalytic hydrogenation due to catalyst poisoning issues by using reducing agents such as iron in acetic acid or hydrochloric acid media for nitro group reductions to amines, which are key intermediates in benzimidazole synthesis.

Representative Preparation Procedure (Based on Patent Example)

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Formation of benzimidazole intermediate | Condensation of o-phenylenediamine derivative with carboxylic acid or ester | Use of base (potassium tert-butoxide, sodium ethoxide) in methanol/ethanol at 50–55°C |

| 2 | Reduction of nitro group to amine | Fe-acetic acid or Fe-HCl reduction | Avoids catalyst poisoning; mild conditions |

| 3 | Amidination of nitrile to propanimidamide | Reaction with ammonium carbonate, ammonia gas in ethanol at -35 to -25°C | Converts nitrile to amidine group |

| 4 | Salt formation | Treatment with HCl gas in ethanol at -15 to 5°C, stirring at 25–35°C | Produces stable mesylate or hydrochloride salts |

Analytical and Purification Considerations

- Reaction progress is monitored by chromatographic methods.

- Purification typically involves solvent extraction, crystallization, and filtration.

- Removal of solvents under reduced pressure is standard after reaction completion.

- The final product is often isolated as a crystalline salt to improve handling and stability.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting materials | o-Phenylenediamine derivatives, carboxylic acids/esters, nitrile intermediates |

| Key reagents | Potassium tert-butoxide, sodium ethoxide, Fe-acetic acid, ammonium carbonate, HCl gas |

| Solvents | Methanol, ethanol, acetonitrile, dichloromethane |

| Temperature range | -35°C to 55°C depending on step |

| Reaction times | 7–16 hours typical for condensation and amidination steps |

| Purification | Distillation under reduced pressure, crystallization, salt formation |

| Yield considerations | High yields achievable with optimized base and solvent choice; avoids hazardous reagents |

Research Findings and Optimization Notes

- Use of iron-based reducing agents improves safety and avoids catalyst poisoning common in Pd-C hydrogenation.

- Low-cost starting materials and mild reaction conditions facilitate scalability.

- Salt formation (mesylate or hydrochloride) enhances compound stability and purity.

- Base choice and solvent significantly affect yield and reaction rate in benzimidazole formation.

- Amidination at low temperatures ensures selective conversion of nitriles to amidines without side reactions.

Q & A

Q. What are the common synthetic routes for 3-(1H-benzimidazol-2-yl)propanoic acid, a precursor to propanimidamide derivatives?

The ligand 3-(1H-benzimidazol-2-yl)propanoic acid is typically synthesized via condensation reactions. For example, it can be prepared by reacting o-phenylenediamine with substituted carboxylic acids under acidic conditions. In one protocol, copper(I) chloride is reacted with the ligand in methanol at 423 K for 72 hours to form a coordination complex, yielding crystals suitable for X-ray analysis . Alternative methods include solvent-free synthesis using trifluoroacetic acid as a catalyst, which reduces reaction time and improves yields .

Q. How is the crystal structure of copper(I) complexes involving this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection is performed using a Bruker APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Structures are solved via direct methods (e.g., SHELXS97) and refined using SHELXL97, with hydrogen atoms constrained to idealized positions. Key parameters include bond distances (e.g., Cu–N = 1.851 Å) and angles, alongside analysis of hydrogen-bonding networks (e.g., O–H···O and N–H···O interactions) .

Q. What role do hydrogen-bonding networks play in stabilizing the crystal lattice of such complexes?

Hydrogen bonds (e.g., O–H···O and N–H···O) link molecules into 1D chains along the a-axis, which further assemble into 2D networks in the ab-plane. These interactions are critical for stabilizing the lattice and influencing the compound’s packing efficiency. Graph set analysis can categorize these patterns (e.g., R₁²(6) motifs) to predict supramolecular behavior .

Advanced Research Questions

Q. How can researchers resolve discrepancies in protonation states of ligands during crystallographic refinement?

Disordered carboxyl groups in ligands (e.g., partial deprotonation) complicate refinement. Strategies include:

- Using constraints to model occupancy ratios (e.g., 50% protonated vs. deprotonated states).

- Validating protonation via bond-length analysis (C–O distances: ~1.24 Å for deprotonated vs. ~1.30 Å for protonated).

- Cross-referencing with spectroscopic data (e.g., IR frequencies for –COOH vs. –COO⁻) .

Q. What experimental design considerations are critical for optimizing coordination geometry in transition-metal complexes?

- Oxidation state : Cu(I) favors linear or trigonal planar geometries, whereas Cu(II) prefers square-planar or octahedral configurations.

- Ligand flexibility : Flexible propanoic acid chains enable variable bonding modes (e.g., κN3 coordination).

- Reaction conditions : Solvent polarity (e.g., methanol vs. toluene) and temperature (e.g., 423 K for 72 hours) influence crystallization kinetics .

Q. How can DFT calculations predict reactivity in benzimidazole-derived ligands?

Frontier molecular orbital (FMO) analysis identifies reactive sites. For example:

- HOMO : Localized on benzimidazole nitrogen atoms, indicating nucleophilic reactivity.

- LUMO : Located on carbonyl groups, suggesting electrophilic susceptibility. This guides functionalization strategies (e.g., acyl chloride reactions for amide formation vs. acid-promoted cyclization for benzimidazoles) .

Q. What methodologies address challenges in refining low-coordinate Cu(I) complexes with SHELXL?

- Displacement parameters : Anisotropic refinement for metal atoms; isotropic for light atoms.

- Twinned data : Use TWIN/BASF commands to model overlapping domains.

- Validation tools : CheckCIF/PLATON to identify outliers in bond distances/angles .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on Cu–N bond lengths in benzimidazole complexes?

Discrepancies arise from oxidation states and coordination environments. For example:

- Cu(I)–N distances (1.85 Å) are shorter than Cu(II)–N (~2.0 Å) due to reduced ionic radius.

- Compare with reference databases (e.g., Cambridge Structural Database) to contextualize outliers .

Q. Why do different synthesis routes yield varying ligand protonation states?

- Acidic conditions : Promote carboxyl deprotonation (e.g., trifluoroacetic acid in ).

- Neutral pH : Favor partial protonation, leading to disordered structures. Adjust reaction pH and solvent to control protonation .

Methodological Tables

Q. Table 1: Key Crystallographic Parameters for [Cu(C₁₀H₉N₂O₂)(C₁₀H₁₀N₂O₂)]

| Parameter | Value |

|---|---|

| Space group | C2/c |

| a, b, c (Å) | 21.137, 6.4979, 16.235 |

| β (°) | 121.949 |

| Cu–N distance (Å) | 1.851 |

| R factor | 0.038 |

| Hydrogen bonds | O–H···O (2.65 Å), N–H···O (2.89 Å) |

Q. Table 2: Synthesis Optimization Variables

| Condition | Effect on Yield/Quality |

|---|---|

| Solvent (methanol vs. toluene) | Polar solvents favor crystal growth |

| Temperature (423 K) | Prolonged heating reduces disorder |

| Catalyst (trifluoroacetic acid) | Accelerates cyclization but may protonate ligands |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.